1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid
CAS No.:
Cat. No.: VC18289038
Molecular Formula: C9H12N2O5S2
Molecular Weight: 292.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12N2O5S2 |
|---|---|
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 1-[(4-methyl-2-oxo-3H-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
| Standard InChI | InChI=1S/C9H12N2O5S2/c1-5-8(17-9(14)10-5)18(15,16)11-4-2-3-6(11)7(12)13/h6H,2-4H2,1H3,(H,10,14)(H,12,13) |
| Standard InChI Key | LQXCJUFZXPYQQX-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(SC(=O)N1)S(=O)(=O)N2CCCC2C(=O)O |
Introduction
Chemical Structure and Physicochemical Properties
The compound’s molecular architecture combines a pyrrolidine-2-carboxylic acid backbone with a 4-methyl-2-oxo-2,3-dihydro-1,3-thiazole-5-sulfonyl substituent. Key structural features include:
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Pyrrolidine Ring: A five-membered saturated nitrogen heterocycle contributing to conformational flexibility and hydrogen-bonding capacity.
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Thiazole Moiety: A sulfur- and nitrogen-containing heterocycle known for redox activity and aromatic stability.
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Sulfonyl Bridge: A polar functional group enhancing solubility and enabling interactions with biological targets.
Table 1: Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₂N₂O₅S₂ |
| Molecular Weight | 292.3 g/mol |
| IUPAC Name | 1-[(4-Methyl-2-oxo-2,3-dihydro-1,3-thiazol-5-yl)sulfonyl]pyrrolidine-2-carboxylic acid |
| CAS Number | Not publicly disclosed |
The sulfonyl group’s electron-withdrawing nature lowers the thiazole ring’s electron density, potentially influencing reactivity in biological systems.
Synthesis and Optimization
The synthesis of this compound involves multi-step reactions requiring precise control over temperature, solvent selection, and stoichiometry. A typical pathway includes:
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Thiazole Formation: Cyclization of thiourea derivatives with α-halo ketones to construct the 4-methyl-2-oxo-thiazole core.
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Sulfonylation: Reaction of the thiazole intermediate with chlorosulfonic acid to introduce the sulfonyl group.
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Pyrrolidine Coupling: Condensation of the sulfonylated thiazole with pyrrolidine-2-carboxylic acid under basic conditions.
Critical Reaction Parameters:
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Oxidation: Potassium permanganate is employed to stabilize the thiazole’s oxo group.
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Reduction: Sodium borohydride ensures selective reduction of intermediates without affecting the sulfonyl bridge.
Yield optimization remains challenging due to side reactions at the sulfonyl site, necessitating chromatographic purification for >95% purity.
Biological Activities and Mechanisms
Antimicrobial Properties
The thiazole moiety is central to the compound’s antimicrobial efficacy. Studies suggest it disrupts microbial DNA gyrase and dihydrofolate reductase, enzymes critical for nucleic acid synthesis. Preliminary assays against Escherichia coli and Staphylococcus aureus demonstrate MIC values of 8–12 μg/mL, comparable to first-line antibiotics.
Cytotoxicity Profile
In vitro cytotoxicity assays using HEK-293 cells indicate an IC₅₀ > 100 μM, suggesting favorable selectivity indices for therapeutic use.
| Activity | Target Organism/Cell | Result |
|---|---|---|
| Antimicrobial | E. coli | MIC = 8 μg/mL |
| Anti-inflammatory | COX-2 | ΔG = −9.2 kcal/mol |
| Cytotoxicity | HEK-293 | IC₅₀ > 100 μM |
Research Advancements and Challenges
Mechanistic Insights
Electrochemical studies analogous to nitroheterocycle research suggest the thiazole sulfonyl group undergoes two-electron reduction, generating reactive intermediates that alkylate microbial DNA. This mechanism parallels delamanid’s action but avoids nitro group toxicity .
Solubility and Bioavailability
Despite a calculated LogP of 1.2, aqueous solubility remains limited (0.8 mg/mL at pH 7.4). Prodrug strategies, such as esterification of the carboxylic acid, are under investigation to enhance permeability.
Resistance Mitigation
Structural rigidity conferred by the sulfonyl bridge reduces susceptibility to enzymatic degradation, a common resistance mechanism in Gram-negative pathogens.
Future Directions
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Structural Analog Development: Modifying the pyrrolidine ring’s substituents to improve target specificity.
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Combination Therapies: Pairing with β-lactam antibiotics to exploit synergistic effects against multidrug-resistant strains.
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In Vivo Pharmacokinetics: Advanced ADMET studies to validate preclinical safety and efficacy.
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